tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate
CAS No.:
Cat. No.: VC13724794
Molecular Formula: C14H17BrF3NO2
Molecular Weight: 368.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BrF3NO2 |
|---|---|
| Molecular Weight | 368.19 g/mol |
| IUPAC Name | tert-butyl N-(3-bromo-5-methylphenyl)-N-(2,2,2-trifluoroethyl)carbamate |
| Standard InChI | InChI=1S/C14H17BrF3NO2/c1-9-5-10(15)7-11(6-9)19(8-14(16,17)18)12(20)21-13(2,3)4/h5-7H,8H2,1-4H3 |
| Standard InChI Key | OZTOUEGVKNOFNN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C |
Introduction
Molecular Structure and Chemical Identity
Structural Features
The compound’s structure integrates three key functional groups:
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A 3-bromo-5-methylphenyl group, providing aromaticity and reactivity for cross-coupling reactions.
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A 2,2,2-trifluoroethyl group, introducing electron-withdrawing properties and metabolic stability.
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A tert-butyl carbamate moiety, offering steric protection for sensitive functional groups during synthetic processes.
The SMILES notation (CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C) and InChIKey (OZTOUEGVKNOFNN-UHFFFAOYSA-N) encode its connectivity, with the bromine atom at the meta position relative to the methyl group on the phenyl ring.
Table 1: Key Identifiers of tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrF₃NO₂ |
| Molecular Weight | 368.19 g/mol |
| IUPAC Name | tert-butyl N-(3-bromo-5-methylphenyl)-N-(2,2,2-trifluoroethyl)carbamate |
| CAS Number | Not publicly disclosed |
| PubChem CID | 154925958 |
| SMILES | CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C |
Synthesis and Optimization Strategies
Challenges in Synthesis
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Regioselectivity: Ensuring bromine and methyl groups occupy the correct positions on the phenyl ring requires careful temperature control.
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Fluorine Reactivity: The trifluoroethyl group’s electronegativity may necessitate inert atmospheres to prevent decomposition .
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Yield Optimization: Scaling reactions while maintaining purity remains a hurdle, with yields often below 50% for similar compounds .
Physicochemical Properties
Table 2: Comparative Physical Properties of Analogous Carbamates
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility Profile |
|---|---|---|---|
| tert-Butyl (4-bromophenyl)(methyl)carbamate | 286.16 | 330.6 | Soluble in THF, DCM |
| Tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate | 318.18 | Not reported | Soluble in acetone, ethanol |
Chemical Reactivity and Functionalization
Bromine-Directed Reactions
The bromine atom serves as a handle for cross-coupling reactions, such as:
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids to form biaryl structures, useful in drug discovery.
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Nucleophilic Aromatic Substitution: Replacement with amines or alkoxides under catalytic conditions .
Carbamate Hydrolysis
Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the carbamate group hydrolyzes to yield a secondary amine and carbon dioxide, enabling deprotection strategies in multi-step syntheses .
Applications in Research and Industry
Medicinal Chemistry
The trifluoroethyl group enhances metabolic stability and blood-brain barrier penetration, making the compound a candidate for:
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Kinase Inhibitors: Targeting enzymes in cancer pathways.
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Antimicrobial Agents: Modifying bacterial cell wall synthesis.
Material Science
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Polymer Additives: Carbamates improve thermal stability in polyurethanes .
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Liquid Crystals: Fluorinated groups enhance dielectric anisotropy in display technologies .
Challenges and Future Directions
Synthetic Hurdles
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Cost-Efficiency: High-purity starting materials (e.g., 3-bromo-5-methylaniline) are expensive.
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Green Chemistry: Developing solvent-free or catalytic methods to reduce waste .
Emerging Opportunities
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